molecular formula C12H20Cl2N2O2 B13769809 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride CAS No. 65210-35-7

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride

Katalognummer: B13769809
CAS-Nummer: 65210-35-7
Molekulargewicht: 295.20 g/mol
InChI-Schlüssel: YQDVEPAFQFDNAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride is a chemical compound with a complex structure that includes both amine and benzodioxole groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-benzodioxole with ethylenediamine under controlled conditions to introduce the aminoethylamino group. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminoethylamino)ethanol: A related compound with similar amine groups but lacking the benzodioxole moiety.

    2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with a different functional group arrangement.

Uniqueness

2-(2-(Aminoethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride is unique due to the presence of both the benzodioxole and aminoethylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

65210-35-7

Molekularformel

C12H20Cl2N2O2

Molekulargewicht

295.20 g/mol

IUPAC-Name

2-azaniumylethyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;dichloride

InChI

InChI=1S/C12H18N2O2.2ClH/c1-12(6-8-14-9-7-13)15-10-4-2-3-5-11(10)16-12;;/h2-5,14H,6-9,13H2,1H3;2*1H

InChI-Schlüssel

YQDVEPAFQFDNAC-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC2=CC=CC=C2O1)CC[NH2+]CC[NH3+].[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.